Cas no 2580235-53-4 (Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate)

Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate is a fluorinated azetidine derivative with potential applications in pharmaceutical and agrochemical synthesis. Its unique structure, featuring a difluoroacetate moiety and a methoxy-substituted azetidine ring, offers versatility as a building block for introducing fluorinated motifs into target molecules. The presence of both fluorine and a strained azetidine ring enhances reactivity and metabolic stability, making it valuable for medicinal chemistry applications. The ester group provides a handle for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in the development of bioactive molecules where fluorine incorporation is desired to modulate physicochemical properties or improve binding affinity.
Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate structure
2580235-53-4 structure
商品名:Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
CAS番号:2580235-53-4
MF:C7H11F2NO3
メガワット:195.163949251175
CID:5662216
PubChem ID:165891236

Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • 2580235-53-4
    • methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
    • EN300-27729284
    • Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
    • インチ: 1S/C7H11F2NO3/c1-12-5(11)7(8,9)6(13-2)3-10-4-6/h10H,3-4H2,1-2H3
    • InChIKey: OYQVUPRKAZWRLD-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)OC)(C1(CNC1)OC)F

計算された属性

  • せいみつぶんしりょう: 195.07069954g/mol
  • どういたいしつりょう: 195.07069954g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 47.6Ų

Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27729284-0.25g
methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
2580235-53-4 95.0%
0.25g
$1090.0 2025-03-19
Enamine
EN300-27729284-0.1g
methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
2580235-53-4 95.0%
0.1g
$1043.0 2025-03-19
Enamine
EN300-27729284-1.0g
methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
2580235-53-4 95.0%
1.0g
$1185.0 2025-03-19
Enamine
EN300-27729284-5g
methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
2580235-53-4
5g
$3438.0 2023-09-10
Enamine
EN300-27729284-0.5g
methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
2580235-53-4 95.0%
0.5g
$1137.0 2025-03-19
Enamine
EN300-27729284-10.0g
methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
2580235-53-4 95.0%
10.0g
$5099.0 2025-03-19
Enamine
EN300-27729284-5.0g
methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
2580235-53-4 95.0%
5.0g
$3438.0 2025-03-19
Enamine
EN300-27729284-1g
methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
2580235-53-4
1g
$1185.0 2023-09-10
Enamine
EN300-27729284-10g
methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
2580235-53-4
10g
$5099.0 2023-09-10
Enamine
EN300-27729284-0.05g
methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate
2580235-53-4 95.0%
0.05g
$996.0 2025-03-19

Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate 関連文献

Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetateに関する追加情報

Comprehensive Overview of Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate (CAS No. 2580235-53-4)

The compound Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate (CAS No. 2580235-53-4) is a highly specialized fluorinated ester with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a difluoroacetate moiety and a 3-methoxyazetidine ring, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in modulating metabolic pathways and enhancing drug delivery systems.

In recent years, the demand for fluorinated compounds has surged, driven by their applications in drug discovery and material science. Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate stands out due to its ability to improve the pharmacokinetic properties of lead compounds. Its azetidine ring, a four-membered nitrogen heterocycle, is particularly noteworthy for its conformational rigidity, which can enhance binding affinity to biological targets. This property aligns with the growing trend of using saturated heterocycles in medicinal chemistry to reduce off-target effects.

The synthesis of Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate involves multi-step organic reactions, including fluorination and esterification. Its CAS No. 2580235-53-4 serves as a critical identifier for regulatory and commercial purposes. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm its purity and structural integrity. These methods are essential for ensuring compliance with industry standards, especially in GMP-certified environments.

From an environmental perspective, the compound's fluorine atoms contribute to its stability, reducing the risk of premature degradation. This characteristic is particularly relevant in the context of green chemistry, where researchers aim to minimize waste and energy consumption. The methoxyazetidine moiety further enhances its solubility, making it suitable for aqueous formulations—a key consideration for sustainable drug development.

Market trends indicate a rising interest in small-molecule therapeutics, with Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate being explored as a building block for kinase inhibitors and protease modulators. Its compatibility with click chemistry protocols also opens doors for combinatorial libraries, a hot topic in high-throughput screening. Additionally, the compound's potential in crop protection formulations is under investigation, aligning with the global push for precision agriculture.

In summary, Methyl 2,2-difluoro-2-(3-methoxyazetidin-3-yl)acetate (CAS No. 2580235-53-4) represents a versatile tool for modern chemical research. Its applications span from drug design to agrochemical innovation, reflecting the compound's adaptability to diverse scientific challenges. As the industry continues to prioritize molecular diversity and efficient synthesis, this compound is poised to play a pivotal role in advancing next-generation solutions.

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